molecular formula C9H16O2 B2942689 ethyl-3-methyl-2-hexenoate CAS No. 15677-00-6; 22210-21-5

ethyl-3-methyl-2-hexenoate

Cat. No.: B2942689
CAS No.: 15677-00-6; 22210-21-5
M. Wt: 156.225
InChI Key: HDCPOYMRKNZICF-UHFFFAOYSA-N
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Description

Ethyl-3-methyl-2-hexenoate (CAS: 15677-00-6) is an α,β-unsaturated ester with the molecular formula C₉H₁₆O₂ and an average molecular weight of 156.22 g/mol . It exists as a 3:1 mixture of E (trans)andZ (cis) isomers, with the Z isomer explicitly defined in its IUPAC name . The compound is characterized by a double bond at the 2-position of the hexenoate chain and a methyl substituent at the 3-position. Key identifiers include:

  • ChemSpider ID: 29361782
  • HS Code: 2916190090 (indicating classification under esters of unsaturated acyclic monocarboxylic acids) .
  • Purity: Commercial batches exceed 97% purity, with solubility in DMSO ≥5 mg/mL .

Primary applications include use as a laboratory reagent in organic synthesis, likely for flavor/fragrance intermediates or pharmaceutical precursors .

Properties

CAS No.

15677-00-6; 22210-21-5

Molecular Formula

C9H16O2

Molecular Weight

156.225

IUPAC Name

ethyl (E)-3-methylhex-2-enoate

InChI

InChI=1S/C9H16O2/c1-4-6-8(3)7-9(10)11-5-2/h7H,4-6H2,1-3H3/b8-7+

InChI Key

HDCPOYMRKNZICF-UHFFFAOYSA-N

SMILES

CCCC(=CC(=O)OCC)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl-3-methyl-2-hexenoate can be synthesized through esterification reactions. One common method involves the reaction of 3-methyl-2-hexenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts in these reactors can enhance the reaction rate and selectivity, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Ethyl-3-methyl-2-hexenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl-3-methyl-2-hexenoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl-3-methyl-2-hexenoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Methyl-2-Hexenoate (CAS: 2396-77-2)

Molecular Formula : C₇H₁₂O₂
Molecular Weight : 128.17 g/mol .

Property Ethyl-3-Methyl-2-Hexenoate Methyl-2-Hexenoate
Substituents 3-methyl, ethyl ester No methyl, methyl ester
logP (Lipophilicity) 2.2959 2.12
Water Solubility Not reported 1439 mg/L
Vapor Pressure Not reported 2.26 mm Hg @ 20°C
Isomerism 3:1 E/Z mixture Predominantly E isomer

Key Differences :

  • This compound’s methyl branch increases steric hindrance and lipophilicity compared to the linear methyl-2-hexenoate. This may enhance its stability in hydrophobic environments but reduce solubility in polar solvents .
  • The ethyl ester group in this compound contributes to a higher molecular weight and logP, suggesting greater bioavailability in lipid-rich systems .

3-Methyl-2-Hexenoic Acid (CAS: 27960-21-0)

Molecular Formula : C₇H₁₂O₂
Molecular Weight : 128.17 g/mol .

Property This compound 3-Methyl-2-Hexenoic Acid
Functional Group Ester Carboxylic acid
Reactivity Less acidic (ester) Highly acidic (pKa ~4-5)
Applications Lab reagent, synthesis intermediate Potential use in pharmaceuticals or agrochemicals

Key Differences :

  • The ester group in this compound reduces reactivity toward nucleophiles compared to the free carboxylic acid, making it more suitable as a protecting group in multistep syntheses .
  • The acid form’s higher polarity increases water solubility and bioavailability in aqueous systems, whereas the ester’s lipophilicity favors membrane permeability .

Aluminum 2-Ethylhexanoate (CAS: 30745-55-2)

Molecular Formula : C₁₆H₃₁AlO₅
Molecular Weight : 330.4 g/mol .

Property This compound Aluminum 2-Ethylhexanoate
Structure Monomeric ester Metal carboxylate salt
Applications Lab-scale synthesis Industrial catalyst, polymer additive

Key Differences :

  • Aluminum 2-ethylhexanoate’s metallic center enables catalytic activity in oxidation or polymerization reactions, a property absent in the purely organic this compound .

Isomeric and Stereochemical Considerations

  • This compound’s 3:1 E/Z isomer ratio contrasts with the predominantly E configuration of methyl-2-hexenoate and the E/Z mixtures reported for 3-methyl-2-hexenoic acid .
  • Steric effects : The Z isomer’s cis configuration may lead to lower thermal stability due to unfavorable van der Waals interactions between the ethyl ester and methyl groups .

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